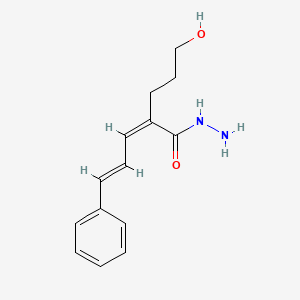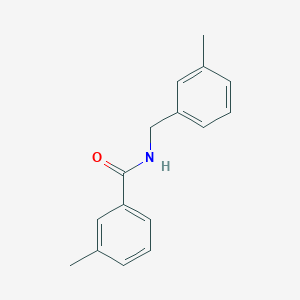
diphenylmethyl 3,4-dimethoxybenzoate
Overview
Description
Diphenylmethyl 3,4-dimethoxybenzoate, also known as benzophenone-4, is a chemical compound commonly used in sunscreens and other cosmetic products. It is a type of organic compound that belongs to the family of benzophenones. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various fields, including scientific research.
Mechanism of Action
The mechanism of action of diphenylmethyl 3,4-dimethoxybenzoate involves its ability to absorb UV radiation. When exposed to UV radiation, this compound absorbs the energy and undergoes a photochemical reaction, resulting in the formation of an excited state. The excited state can then dissipate the energy through various pathways, including fluorescence or heat dissipation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in cells. This compound has also been shown to have estrogenic activity and can bind to estrogen receptors.
Advantages and Limitations for Lab Experiments
Diphenylmethyl 3,4-dimethoxybenzoate has various advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in a laboratory setting. It is also readily available and can be purchased from chemical suppliers. However, this compound has some limitations for lab experiments. It is a UV filter and can interfere with UV-based experiments. In addition, it has been shown to have estrogenic activity and can interfere with experiments involving estrogen receptors.
Future Directions
There are various future directions for the use of diphenylmethyl 3,4-dimethoxybenzoate in scientific research. One potential application is in the development of new UV filters for sunscreens and other cosmetic products. In addition, this compound could be used as a probe to study the binding of small molecules to proteins. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion:
This compound is a chemical compound commonly used in sunscreens and other cosmetic products. It has gained significant attention in the scientific community due to its potential applications in various fields, including scientific research. The synthesis of this compound is a relatively straightforward process, and it has various advantages for lab experiments. Further research is needed to fully understand the potential applications of this compound in scientific research.
Scientific Research Applications
Diphenylmethyl 3,4-dimethoxybenzoate has various applications in scientific research. It is commonly used as a UV filter in sunscreens and other cosmetic products due to its ability to absorb UV radiation. In addition, it has been shown to have antioxidant properties and can protect cells from oxidative stress. This compound has also been used as a probe to study the binding of small molecules to proteins.
Properties
IUPAC Name |
benzhydryl 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-19-14-13-18(15-20(19)25-2)22(23)26-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSBOCJTVURML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4796033.png)
![3-tert-butyl-1,7-diethyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4796039.png)
![7-cyclopentyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4796043.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4796054.png)
![2-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4796059.png)
![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4796068.png)


![methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4796086.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide](/img/structure/B4796106.png)

![N-[4-({[4-(methylthio)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4796121.png)
